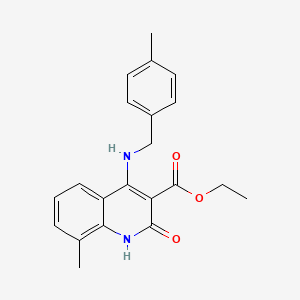
Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves several steps. One common method includes the reaction of 8-methyl-4-hydroxyquinoline with 4-methylbenzylamine under specific conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final compound. The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promising results in biological assays, indicating potential antibacterial, antifungal, and antiviral activities.
Medicine: Due to its biological activities, it is being explored as a potential lead compound for the development of new therapeutic agents.
Industry: :
Biological Activity
Ethyl 8-methyl-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications, particularly focusing on its anti-HIV properties and other relevant biological activities.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of appropriate precursors to form the quinoline scaffold. The synthesis typically involves:
- Formation of the Quinoline Core : Utilizing starting materials that contain both aromatic and aliphatic components.
- Substitution Reactions : Introducing the 4-methylbenzylamino group through nucleophilic substitution.
- Carboxylation : Adding the carboxylate moiety to enhance solubility and biological activity.
Biological Evaluation
Recent studies have highlighted the compound's biological activities, particularly against viral infections. A comprehensive evaluation includes:
Anti-HIV Activity
Research has shown that derivatives of the quinoline scaffold exhibit potent anti-HIV activity. For instance, a study reported that compounds similar to this compound demonstrated effectiveness against HIV at concentrations lower than 150 µM with minimal cytotoxicity (CC50 > 500 µM) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies indicate that it possesses significant antibacterial properties against various strains, including resistant bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Case Study 1: Anti-HIV Efficacy
- Objective : Evaluate the efficacy of this compound against HIV.
- Methodology : In vitro assays were performed using HIV-infected cell lines.
- Results : The compound exhibited an EC50 value of approximately 75 µM, indicating strong antiviral activity with no significant cytotoxic effects.
-
Case Study 2: Antimicrobial Properties
- Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were utilized.
- Results : The compound showed notable inhibition zones and low MIC values, confirming its potential as an antimicrobial agent.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Viral Integrase : Similar to other known integrase inhibitors, it likely binds to the active site of the enzyme, preventing viral replication .
- Membrane Disruption in Bacteria : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 8-methyl-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-8-13(2)9-11-15)16-7-5-6-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI Key |
OYUVSJGGOGLSQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















